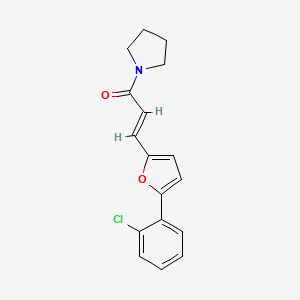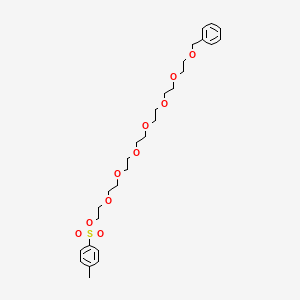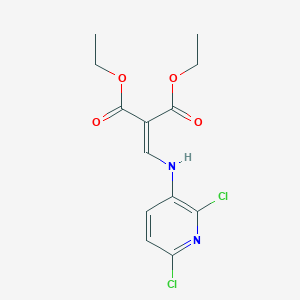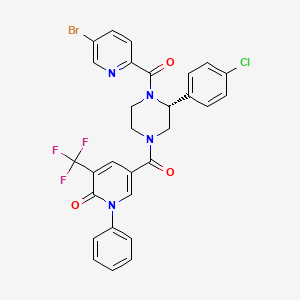
2-Methyl-2-phenylpropylmercuri acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-phenylpropylmercuri acetate is an organomercury compound with the molecular formula C12H16HgO2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-phenylpropylmercuri acetate typically involves the reaction of 2-Methyl-2-phenylpropyl alcohol with mercuric acetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{C(CH}_3\text{)}_2\text{CH}_2\text{OH} + \text{Hg(OAc)}_2 \rightarrow \text{C}_6\text{H}_5\text{C(CH}_3\text{)}_2\text{CH}_2\text{HgOAc} + \text{HOAc} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-phenylpropylmercuri acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding mercuric oxide derivatives.
Reduction: Reduction reactions can convert the mercuric acetate group to other functional groups.
Substitution: The acetate group can be substituted with other nucleophiles, leading to the formation of different organomercury compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, thiols, and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide derivatives, while substitution reactions can produce a variety of organomercury compounds.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-phenylpropylmercuri acetate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-phenylpropylmercuri acetate involves its interaction with molecular targets, such as enzymes and proteins. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is mediated through the formation of covalent bonds between the mercury atom and the thiol groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-2-phenylpropyl acetate: Similar in structure but lacks the mercury atom, resulting in different chemical properties and applications.
Phenylmercuric acetate: Contains a phenyl group attached to the mercury atom, used in similar applications but with distinct reactivity.
Uniqueness
2-Methyl-2-phenylpropylmercuri acetate is unique due to the presence of both the phenyl and 2-methylpropyl groups attached to the mercury atom. This unique structure imparts specific chemical properties, making it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
23482-72-6 |
|---|---|
Molekularformel |
C12H16HgO2 |
Molekulargewicht |
392.85 g/mol |
IUPAC-Name |
acetyloxy-(2-methyl-2-phenylpropyl)mercury |
InChI |
InChI=1S/C10H13.C2H4O2.Hg/c1-10(2,3)9-7-5-4-6-8-9;1-2(3)4;/h4-8H,1H2,2-3H3;1H3,(H,3,4);/q;;+1/p-1 |
InChI-Schlüssel |
GTSRYGVMMICJIU-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)O[Hg]CC(C)(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl (2Z)-bicyclo[6.1.0]non-2-ene-9-carboxylate](/img/structure/B11938775.png)






![1,5-Diphenyl-1,2,5,6-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dione](/img/structure/B11938820.png)



![3-(6H-Benzo[c][2]benzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine hydrochloride](/img/structure/B11938857.png)

